Home > Products > Screening Compounds P67536 > Pittsburgh Compound B
Pittsburgh Compound B - 566170-04-5

Pittsburgh Compound B

Catalog Number: EVT-1561065
CAS Number: 566170-04-5
Molecular Formula: C14H12N2OS
Molecular Weight: 255.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pittsburgh Compound B is under investigation in clinical trial NCT01723553 (Amyloid-related Imaging Abnormalities (Microbleeds) in Atypical AD).
Source and Classification

Pittsburgh Compound B is classified as a radioactive analog of thioflavin T. It is specifically designed to bind to fibrillar forms of amyloid beta peptides, including Aβ40 and Aβ42, which are associated with Alzheimer's disease pathology. The compound is synthesized using carbon-11, a radioactive isotope, making it suitable for imaging techniques that require radiotracers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pittsburgh Compound B involves several methods optimized over the years. One notable approach includes the use of carbon-11 methyl iodide or carbon-11 methyl triflate for radiolabeling. The synthesis typically follows these steps:

  1. Preparation of Precursors: Starting materials such as 6-hydroxybenzothiazole are prepared.
  2. Radiolabeling: Carbon-11 is introduced through nucleophilic substitution reactions.
  3. Purification: The product is purified using high-performance liquid chromatography (HPLC) to isolate the desired compound from unreacted materials and by-products.
  4. Formulation: The final product is reformulated with saline or physiological solutions to ensure safety and efficacy for human use.

Recent advancements have also explored "click" chemistry methods, allowing for modifications that enhance the compound's binding properties while maintaining its affinity for amyloid aggregates .

Molecular Structure Analysis

Structure and Data

Pittsburgh Compound B has a complex molecular structure characterized by a benzothiazole core with a hydroxyl group at the 6-position and an amine substituent at the 2-position. Its chemical formula is C_19H_21N_3O_2S, and its molecular weight is approximately 325.45 g/mol. The structure facilitates strong interactions with amyloid beta aggregates due to its planar conformation and specific functional groups that enhance binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Pittsburgh Compound B is its binding to amyloid beta fibrils. This interaction can be quantitatively assessed using techniques such as fluorescence spectroscopy and autoradiography. The binding kinetics reveal that Pittsburgh Compound B has a higher affinity for aggregated forms of amyloid beta compared to soluble forms, which is crucial for its role in imaging studies .

In vitro studies have shown that Pittsburgh Compound B binds effectively to both Aβ40 and Aβ42 fibrils, demonstrating specificity for these aggregates over other protein structures found in the brain .

Mechanism of Action

Process and Data

The mechanism of action of Pittsburgh Compound B revolves around its ability to selectively bind to beta-amyloid plaques in the brain. Upon administration, the compound crosses the blood-brain barrier, where it interacts with aggregated amyloid beta peptides. This binding leads to increased retention of the radiotracer in affected brain regions, allowing for visualization through positron emission tomography imaging.

Quantitative studies have demonstrated that Pittsburgh Compound B retention is significantly higher in Alzheimer’s disease patients compared to cognitively normal individuals, providing valuable diagnostic information .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pittsburgh Compound B exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solution.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and heat.

The compound's radioactive properties allow it to emit positrons, which are detected during imaging procedures, providing insights into amyloid deposition in vivo .

Applications

Scientific Uses

Pittsburgh Compound B has been instrumental in advancing research on Alzheimer's disease through its application in neuroimaging. Key applications include:

  • Diagnostic Imaging: Used in positron emission tomography scans to visualize amyloid plaques in living patients.
  • Research Tool: Facilitates studies on amyloid pathology and therapeutic interventions aimed at reducing amyloid burden.
  • Clinical Trials: Assists in evaluating the efficacy of new treatments targeting amyloid deposits by providing pre-mortem assessments of plaque clearance .
Historical Development and Discovery of Pittsburgh Compound B

Origins in Thioflavin T Derivatives: Structural Evolution to PiB

Pittsburgh Compound B (PiB) emerged from systematic modifications of thioflavin T (ThT), a fluorescent dye historically used for postmortem amyloid plaque staining. ThT's limitations for in vivo imaging—primarily poor blood-brain barrier (BBB) penetration and nonspecific binding—prompted researchers at the University of Pittsburgh to engineer a derivative with optimized pharmacokinetic properties. By replacing ThT's charged benzothiazolium ring with an uncharged benzothiazole group and introducing a hydroxyl group for enhanced solubility, the team created a compound class capable of crossing the BBB while retaining high affinity for amyloid-β (Aβ) fibrils [1] [9]. Among these derivatives, 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole (later named PiB) exhibited ideal characteristics: nanomolar affinity for Aβ fibrils (Kd ~1–10 nM), rapid brain entry, and swift clearance from amyloid-free tissues [1] [4]. Crucially, PiB's carbon-11 radiolabel (half-life: 20 minutes) enabled positron emission tomography (PET) detection, marking the first viable candidate for in vivo amyloid imaging [9].

Table 1: Key Structural Modifications from Thioflavin T to PiB

PropertyThioflavin TPiBFunctional Impact
Benzothiazole chargePositively chargedNeutralEnhanced BBB penetration
Hydroxyl group positionAbsentC-6 positionImproved solubility & binding specificity
RadiolabelNoneCarbon-11 (¹¹C)Enables PET imaging
Binding affinity to AβLowLow nanomolar rangeSelective plaque targeting

Collaborative Development at the University of Pittsburgh and Uppsala University

The translation of PiB from a chemical entity to a clinical imaging tool was facilitated by a strategic transatlantic collaboration. Chester Mathis and William Klunk (University of Pittsburgh) spearheaded the compound's preclinical optimization, focusing on benzothiazole derivatives' binding thermodynamics and brain kinetics. However, the absence of an onsite cyclotron at Pittsburgh for carbon-11 production necessitated partnership with Uppsala University in Sweden, which possessed both the radiochemistry infrastructure and expertise in PET neuroimaging [1] [9]. This collaboration, formalized in 2001, enabled the first human PiB-PET scans in February 2002 at Uppsala's PET Centre. The Uppsala team, led by Professor Bengt Långström, optimized radiolabeling protocols (achieving specific activities >72 Ci/μmol) and implemented kinetic modeling techniques to quantify cerebral amyloid retention [1] [7]. This synergy combined Pittsburgh's medicinal chemistry innovations with Uppsala's nuclear imaging capabilities, establishing a blueprint for future amyloid tracer development.

Table 2: Milestones in the Pittsburgh-Uppsala Collaboration

YearLocationMilestoneSignificance
1999–2001Pittsburgh (USA)Synthesis of PiB precursor moleculesIdentified lead compound with optimal Aβ binding
2001Uppsala (Sweden)Radiolabeling protocol developmentAchieved high-yield ¹¹C-PiB production
Feb 2002Uppsala (Sweden)First human PiB-PET scan (AD patient)Demonstrated in vivo cortical retention
2004Joint publicationAnn Neurol paper detailing PiB validationEstablished PiB as a research biomarker

First Human Trials (2002) and Validation of In Vivo Amyloid Imaging

The inaugural PiB-PET scan in a human subject occurred in February 2002 at Uppsala University, involving a patient clinically diagnosed with Alzheimer's disease. This scan revealed distinct cortical retention patterns mirroring known postmortem amyloid distribution, with elevated binding in frontal, temporal, and parietal cortices compared to cerebellar reference regions [9]. The subsequent 2004 validation study (published in Annals of Neurology) expanded to 16 AD patients and 9 controls, demonstrating a 2-fold higher mean cortical binding potential (MCBP) in AD subjects versus age-matched controls (p<0.001) [1] [9]. Notably, 25–30% of cognitively normal elderly controls exhibited intermediate PiB retention, suggesting preclinical amyloid accumulation—a finding corroborated by later longitudinal studies [8]. Autopsy validation within 3 years of scanning confirmed PiB's accuracy: cortical binding correlated strongly with histologically quantified fibrillar Aβ (r=0.78–0.91), though it showed minimal affinity for neurofibrillary tau tangles [1] [4]. These trials established visual and quantitative thresholds for amyloid positivity, defining a standardized uptake value ratio (SUVR) >1.5 relative to cerebellum as "PiB-positive" [7].

Role in Shifting Alzheimer’s Disease (AD) Research Paradigms

PiB's capacity to detect amyloid pathology before symptom onset revolutionized AD conceptualization and trial design. Key paradigm shifts include:

  • Redefining AD as a Biological Continuum: PiB-PET enabled the 2011 NIA-AA criteria distinguishing preclinical AD (amyloid-positive cognitively normal), MCI due to AD (amyloid-positive with mild symptoms), and AD dementia (amyloid-positive with impairment). This replaced purely symptom-based diagnoses [1] [7].

  • Validating the Amyloid Cascade Hypothesis: Longitudinal studies revealed amyloid accumulation precedes cognitive decline by 10–20 years, supporting Aβ deposition as an early pathogenic driver. For example, the AIBL study showed amyloid-positive MCI subjects progressed to AD dementia at 3× the rate of amyloid-negative peers [3] [9].

  • Accelerating Therapeutic Trials: PiB-PET became a critical enrichment biomarker for clinical trials. By selecting amyloid-positive participants, trials like DIAN-TU reduced sample sizes and costs. Post-treatment PiB declines (e.g., with aducanumab) provided proof of target engagement [7] [9].

  • Revealing Genetic Influences: Sibship studies demonstrated amyloid deposition has a heritability of 0.61, with APOEε4 explaining only 26% of this variance, prompting genome-wide searches for novel Aβ regulators [8].

  • Enabling Differential Diagnosis: In clinically ambiguous dementia cases, PiB-PET altered diagnoses in 31% of patients (IDEAS study, n=11,409), reducing misdiagnoses of non-AD dementias [7].

Table 3: Impact of PiB on Alzheimer's Disease Research Frameworks

Pre-PiB ParadigmPost-PiB ParadigmKey Evidence
Symptom-based diagnosisBiomarker-defined continuumPiB+ in 30% of cognitively normal elderly
Amyloid as dementia correlateAmyloid as preclinical predictorPiB+ MCI → AD conversion: 60% vs 17% in PiB–
Monolithic AD pathologyHeterogeneous amyloid-tau interplayLow PiB binding in 5–10% of clinically diagnosed AD
Therapeutic trials by symptomsTrials by amyloid statusAnti-amyloid drug efficacy linked to PiB reduction

PiB's legacy extends beyond its clinical use. While carbon-11's short half-life limited its dissemination, PiB directly inspired second-generation F-18 tracers (florbetapir, flutemetamol, florbetaben) with longer half-lives (110 minutes) for global clinical use [9]. Furthermore, PiB binding studies revealed unexpected affinity for Aβ42 protofibrils (~30% of fibrillar affinity), suggesting partial sensitivity to soluble oligomeric Aβ species implicated in synaptotoxicity [4]. This multifaceted impact underscores PiB's role as the cornerstone of modern AD research.

Properties

CAS Number

566170-04-5

Product Name

Pittsburgh Compound B

IUPAC Name

2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol

Molecular Formula

C14H12N2OS

Molecular Weight

255.33 g/mol

InChI

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1

InChI Key

ZQAQXZBSGZUUNL-BJUDXGSMSA-N

SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Synonyms

((11)C)PIB
(11C)6-OH-BTA-1
11C-PIB
2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
6-OH-BTA-1
N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole
PIB benzothiazole
Pittsburgh compound B

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Isomeric SMILES

[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.